

## Early Clinical Development of Deleobuvir Sodium: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction: Deleobuvir (formerly BI 207127) was an investigational non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA polymerase, an essential enzyme for viral replication. Developed by Boehringer Ingelheim, it was evaluated in clinical trials for the treatment of chronic HCV infection, primarily in combination with other direct-acting antiviral agents. Despite showing antiviral activity in early studies, its development was ultimately discontinued due to insufficient efficacy in later-phase trials. This guide provides a technical summary of the key findings from early clinical studies, focusing on quantitative data, experimental design, and the drug's mechanism of action.

### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety data from early phase clinical trials of Deleobuvir.

## Table 1: Antiviral Efficacy of Deleobuvir Monotherapy (Phase 1b)[1]



| Patient Population             | Deleobuvir Dose<br>(q8h) | Duration | Median HCV RNA<br>Reduction (log10<br>IU/mL) |
|--------------------------------|--------------------------|----------|----------------------------------------------|
| Genotype 1 (without cirrhosis) | 100 mg                   | 5 days   | Dose-dependent, up to 3.8                    |
| Genotype 1 (without cirrhosis) | 200 mg                   | 5 days   | Dose-dependent, up to 3.8                    |
| Genotype 1 (without cirrhosis) | 400 mg                   | 5 days   | Dose-dependent, up to 3.8                    |
| Genotype 1 (without cirrhosis) | 800 mg                   | 5 days   | Dose-dependent, up to 3.8                    |
| Genotype 1 (without cirrhosis) | 1200 mg                  | 5 days   | Dose-dependent, up to 3.8                    |
| Genotype 1 (with cirrhosis)    | 400 mg                   | 5 days   | ~3.0                                         |
| Genotype 1 (with cirrhosis)    | 600 mg                   | 5 days   | ~3.0                                         |

# Table 2: Virological Response in Combination Therapy (Phase 2)[2]

Regimen: Faldaprevir + Deleobuvir 600mg twice daily + weight-based Ribavirin for 8 weeks.

| Patient Group<br>(Japanese,<br>Treatment-Naïve,<br>Genotype 1b) | Virological<br>Response at Week<br>4 | Virological<br>Response at Week<br>8 | Sustained<br>Virological<br>Response at Week<br>12 (SVR12) |
|-----------------------------------------------------------------|--------------------------------------|--------------------------------------|------------------------------------------------------------|
| Group 1 (Faldaprevir<br>80mg qd, n=12)                          | 91.7% (11/12)                        | 91.7% (11/12)                        | All who achieved week 8 endpoint                           |
| Group 2 (Faldaprevir<br>120mg qd, n=13)                         | 92.3% (12/13)                        | 100% (13/13)                         | All who achieved week 8 endpoint                           |



### Table 3: Efficacy in IL28B non-CC Patients (SOUND-C3 Phase 2b Study)[3]

Regimen: Faldaprevir 120mg once daily + Deleobuvir + weight-based Ribavirin for 24 weeks.

| Deleobuvir Dose                 | Patient Population           | SVR12 Rate | On-Treatment<br>Breakthrough |
|---------------------------------|------------------------------|------------|------------------------------|
| 800 mg twice daily (n=26)       | Genotype-1a, IL28B<br>non-CC | 19% (5/26) | 50% (13/26)                  |
| 600 mg three times daily (n=25) | Genotype-1a, IL28B<br>non-CC | 8% (2/25)  | 68% (17/25)                  |

**Table 4: Common Adverse Events (AEs)** 

| Study                                      | Most Common AEs                                                        |
|--------------------------------------------|------------------------------------------------------------------------|
| Phase 1b Monotherapy[1]                    | Gastrointestinal, nervous system, and skin/cutaneous tissue disorders. |
| Phase 2 Combination (Japanese patients)[2] | Nausea (66.7% - 76.9%), Vomiting (33.3% - 61.5%)                       |
| SOUND-C3 Phase 2b                          | Nausea (67%), Fatigue (35%), Diarrhea (35%)                            |

## Experimental Protocols Phase 1b Monotherapy Study

- Study Design: A double-blind, placebo-controlled study to assess the antiviral activity, safety, and pharmacokinetics of Deleobuvir monotherapy.
- Patient Population: Included both treatment-naïve (n=15) and treatment-experienced (n=45) patients with HCV genotype 1 infection without cirrhosis, and a cohort of patients with cirrhosis (n=13).
- Dosing Regimens:



- Patients without cirrhosis received Deleobuvir at doses of 100, 200, 400, 800, or 1,200 mg
   every 8 hours (q8h) or a placebo for 5 days.
- Patients with cirrhosis received Deleobuvir at 400 or 600 mg q8h for 5 days.
- Key Assessments:
  - Virology: HCV RNA levels were quantified to determine the reduction from baseline. NS5B genotyping and phenotyping of individual viral isolates were performed to identify resistance-associated substitutions.
  - Pharmacokinetics: Plasma concentrations of Deleobuvir were measured to assess exposure.
  - Safety: Adverse events were monitored throughout the study.

### Phase 2 Combination Therapy Study (Japanese Patients)

- Study Design: A multicenter, open-label study to evaluate the safety and efficacy of a combination regimen.
- Patient Population: Treatment-naïve Japanese patients with chronic HCV genotype 1b infection (Group 1, n=12; Group 2, n=13).
- Dosing Regimen:
  - An initial 8-week treatment with Faldaprevir (80 mg or 120 mg once daily) in combination with Deleobuvir (600 mg twice daily) and weight-based ribavirin.
  - This was followed by a 24-week treatment with Faldaprevir (120 mg once daily) combined with peginterferon-α-2a and ribavirin.
- Endpoints:
  - Primary: Safety and tolerability.
  - Secondary: Virological response at weeks 4 and 8.



#### **Visualizations**

#### **Mechanism of Action of Deleobuvir**

Deleobuvir is a non-nucleoside inhibitor that binds to a distinct allosteric site on the HCV NS5B RNA polymerase, inducing a conformational change that ultimately blocks viral RNA synthesis.



Click to download full resolution via product page



Caption: Deleobuvir's allosteric inhibition of HCV NS5B polymerase.

### **Experimental Workflow for Phase 1b Monotherapy Trial**

The following diagram outlines the general workflow for the Phase 1b clinical trial of Deleobuvir.



Click to download full resolution via product page

Caption: Workflow of the Phase 1b Deleobuvir monotherapy trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Antiviral effect, safety, and pharmacokinetics of five-day oral administration of Deleobuvir (BI 207127), an investigational hepatitis C virus RNA polymerase inhibitor, in patients with chronic hepatitis C PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open-label phase 2 study of faldaprevir, deleobuvir and ribavirin in Japanese treatmentnaive patients with chronic hepatitis C virus genotype 1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early Clinical Development of Deleobuvir Sodium: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1466013#early-clinical-trial-results-for-deleobuvir-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com